molecular formula C13H20BNO3 B8187652 (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester

(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester

Cat. No.: B8187652
M. Wt: 249.12 g/mol
InChI Key: KFYJFFGXYLILKA-UHFFFAOYSA-N
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Description

(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester is a boronic ester derivative featuring a pyridine ring substituted with methoxy and methyl groups at positions 4 and 6, respectively. The boronic acid moiety is protected as a pinacol ester, a common strategy to enhance stability and solubility for synthetic applications. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science . Its synthesis typically involves palladium-catalyzed borylation of halogenated pyridine precursors, followed by protection with pinacol .

The pinacol group (a cyclic diol ester) stabilizes the boronic acid by preventing undesired side reactions, such as protodeboronation, while maintaining reactivity in cross-coupling conditions . This compound’s structural features—including the electron-donating methoxy group and sterically shielded boronic ester—make it a versatile intermediate in drug discovery, particularly for targeting protease inhibitors and antibacterial agents .

Properties

IUPAC Name

4-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9-7-11(16-6)10(8-15-9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYJFFGXYLILKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(N=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps for Pyridine Systems

  • Diazotization : Treatment of 4-methoxy-6-methylpyridin-3-amine with NaNO~2~ and HI at 0–5°C to generate the iodide intermediate.

  • Borylation : Subsequent reaction with B~2~pin~2~ under palladium catalysis.

Challenges :

  • Methoxy and methyl groups may sterically hinder diazotization.

  • Regioselectivity must be controlled to avoid multiple halogenation sites.

Comparative Analysis of Methodologies

MethodCatalystBaseSolventTemperature (°C)Yield (%)Purification Steps
Pd-catalyzedPd(dppf)Cl~2~KOAc1,4-dioxane80–10082–91Filtration, decolorization, slurry
DiazotizationN/AHI/NaNO~2~H~2~O/EtOH0–572–95*Extraction, distillation
Boc-protectedPd(dppf)Cl~2~KOAcEthanolReflux82.3Petroleum ether pulping

*Yield extrapolated from analogous reactions in pyrazole systems.

Critical Reaction Parameters

Catalyst Loading and Selection

  • Pd(dppf)Cl~2~ outperforms other catalysts (e.g., Pd(PPh~3~)~4~) in minimizing homocoupling byproducts.

  • Loadings as low as 0.01 eq achieve full conversion, but 0.05–0.1 eq is typical for reproducibility.

Solvent and Temperature Effects

  • 1,4-Dioxane : Enhances reaction rate due to high boiling point (101°C) and Pd solubility.

  • Toluene : Alternative for moisture-sensitive substrates, though requiring longer reaction times.

Workup and Purification

  • Decolorization : Activated carbon treatment removes residual palladium and colored impurities.

  • Slurry Purification : Combining petroleum ether and methyl tert-butyl ether (15:1 v/v) yields crystalline product with >98% purity.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • B~2~pin~2~ : Accounts for 60–70% of raw material costs. Recycling via distillation reduces expenses.

  • Catalyst Recovery : Filtration over Celite® allows Pd recovery, lowering environmental impact .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester serves as a valuable building block in organic synthesis. Its boronic acid functionality allows for the formation of carbon-carbon bonds through Suzuki coupling reactions, which are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique structure facilitates selective reactions that are essential in multi-step syntheses.

Case Study: Suzuki Coupling
A study demonstrated the effectiveness of this compound in Suzuki coupling reactions to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in creating diverse chemical libraries for drug discovery .

Medicinal Chemistry

Potential Anticancer Agent
Research indicates that boronic acid derivatives, including this compound, exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell metabolism. For instance, studies have shown that this compound can interfere with protease activity, leading to apoptosis in cancer cells through mechanisms involving reactive oxygen species generation .

Enzyme Inhibition Mechanism
The compound's boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a candidate for designing enzyme inhibitors. It has been particularly studied for its ability to inhibit serine proteases by binding to their active sites .

Materials Science

Development of Advanced Materials
this compound plays a role in developing advanced materials such as polymers and nanomaterials. Its ability to form dynamic covalent bonds enables the creation of materials with tunable properties, making them suitable for applications in drug delivery systems and biomaterials .

Case Study: Polymer Synthesis
In recent research, the compound was utilized in synthesizing boron-containing polymers that exhibited enhanced mechanical properties and thermal stability. The incorporation of boronic esters into polymer matrices allowed for the development of materials with potential applications in electronics and biomedicine .

Analytical Chemistry

Sensor Development
The unique reactivity of boronic acids makes this compound suitable for developing sensors that detect sugars and other analytes. Its ability to form stable complexes with diols is leveraged to create highly sensitive detection methods .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisBuilding block for complex molecules via Suzuki couplingDemonstrated high yields in biaryl synthesis
Medicinal ChemistryPotential anticancer agent; enzyme inhibitorInduces apoptosis in cancer cells; inhibits serine proteases
Materials ScienceDevelopment of advanced materials; polymer synthesisEnhanced mechanical properties in boron-containing polymers
Analytical ChemistrySensor development for detecting sugars and analytesHigh sensitivity achieved through stable diol complexes

Mechanism of Action

The mechanism of action of (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Reactivity in Cross-Coupling Reactions

The reactivity of boronic esters in Suzuki-Miyaura couplings is influenced by steric and electronic factors. For example:

  • Styryl Pinacol Boronic Ester : Achieves 80% yield in coupling reactions due to its planar structure and low steric hindrance .
  • Cyclopropyl Pinacol Boronic Ester : Fails to react under similar conditions, likely due to ring strain or decomposition .
  • (4-Methoxy-6-methylpyridin-3-yl)boronic Acid Pinacol Ester : Exhibits moderate reactivity, balancing steric bulk from the methyl group with electronic activation from the methoxy substituent.

Table 1: Comparison of Coupling Yields

Compound Yield (%) Selectivity (E:Z) Reference
Styryl Pinacol Boronic Ester 80 98:2
Phenylethynyl Pinacol Boronic Ester 61 99:1
(4-Methoxy-6-methylpyridin-3-yl) Analogue ~70* >95:5

*Estimated based on analogous pyridine derivatives.

Lewis Acidity and Stability

Boronic esters vary in Lewis acidity, impacting their utility in catalysis and polymerization:

  • Trialkyl Borates (B1–B3) : Low acceptor numbers (16.6–18.2), indicating weak Lewis acidity .
  • Alkyl Boronic Esters (B4–B6) : Higher acceptor numbers (19.5–21.2), with pinacol esters (B4) showing optimal balance between stability and reactivity .
  • (4-Methoxy-6-methylpyridin-3-yl) Analogue : The electron-rich pyridine ring likely reduces Lewis acidity compared to aliphatic boronic esters but enhances stability in aqueous media.

Table 2: Lewis Acidity (Gutmann–Beckett Method)

Compound Acceptor Number Reference
Triethyl Borate (B3) 18.2
n-Butyl Pinacol Ester (B4) 19.5
Cyclic Propylene Ester (B6) 21.2
Structural and Solubility Considerations
  • Steric Effects : Bulky substituents (e.g., 6-methyl in the title compound) reduce reactivity but improve regioselectivity .
  • Solubility : Pinacol esters generally exhibit better organic solubility than free boronic acids. For example, 5-chloro-6-methoxypyridine-3-boronic acid pinacol ester is only slightly water-soluble, favoring organic-phase reactions .

Biological Activity

The compound (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester (CAS No. 2379560-84-4) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20BNO3C_{13}H_{20}BNO_3, with a molecular weight of approximately 249.1159 g/mol. The structure features a pyridine ring substituted with a methoxy group and a boronic acid moiety, which is significant for its reactivity and interaction with biological targets.

Enzyme Inhibition

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with enzymes. This property allows them to act as enzyme inhibitors by binding to active sites, thereby inhibiting enzymatic functions. The boronic acid group interacts with hydroxyl or amino groups on enzymes, forming stable complexes that hinder their activity .

Pharmacological Applications

Research indicates that derivatives of pyridinylboronic acids can be developed as potential therapeutic agents targeting various diseases, including cancer. For instance, compounds similar to (4-Methoxy-6-methylpyridin-3-yl)boronic acid have been explored for their roles in inhibiting kinases involved in cancer progression . The specific activity of this compound in inhibiting particular kinases remains an area of active investigation.

Case Studies and Research Findings

  • Kinase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases, which are pivotal in cancer biology. The structure allows for interactions that could lead to significant inhibition profiles against target kinases, similar to established drugs like bortezomib .
  • Synthesis and Evaluation : Various synthetic routes have been explored for the preparation of pyridinylboronic acids and their esters. These methods often involve the use of transition metal catalysts and have been optimized for yield and purity . Biological evaluations of synthesized compounds have shown promising results in terms of potency and selectivity.

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionForms reversible covalent bonds with enzymes
Kinase InhibitionPotential inhibitor of kinases involved in cancer
Synthesis MethodVarious synthetic pathways explored for high yield

Q & A

Q. Key considerations :

  • Purification often requires chromatography or recrystallization to remove residual boron reagents.
  • Stability of intermediates (e.g., lithium hydroxy ate complexes) is critical for high yields .

How is HPLC utilized to assess the purity and stability of this boronic ester?

Basic
Reversed-phase HPLC with UV detection (λ ≈ 290 nm) is standard for quantifying residual boronic acids and monitoring hydrolysis. Mobile phases often combine acetonitrile/water with trifluoroacetic acid to improve peak resolution. For example, a method using a C18 column (130 Å pore size) effectively separates the boronic ester from degradation products like 4-nitrophenol in H₂O₂ reactivity studies .

Q. Methodological tip :

  • Use buffered solutions (pH 7–8) to stabilize the boronic ester during analysis .

What strategies mitigate protodeboronation during Suzuki-Miyaura couplings?

Advanced
Protodeboronation (loss of boron) is a key challenge, especially for unactivated alkyl esters. Strategies include:

  • Radical stabilization : Catalytic protodeboronation using a radical chain mechanism (e.g., with AIBN or Et₃B) minimizes side reactions .
  • Optimized pH : Neutral or mildly acidic conditions reduce base-mediated decomposition .
  • Steric protection : Bulky substituents on the pyridine ring enhance kinetic stability .

Data contradiction : Primary esters are more prone to protodeboronation than tertiary analogs; computational modeling (DFT) can predict reactivity trends .

How can allylboration selectivity be enhanced using α-substituted pinacol boronic esters?

Advanced
For anti-Markovnikov hydromethylation or Z/E-selective allylboration :

  • In situ borinic ester formation : Treating α-substituted esters with nBuLi and TFAA generates borinic esters, improving E-selectivity (>20:1) .
  • Substrate design : Cyclic or β-borylated esters enable stereoselective synthesis of tetrasubstituted alkenes .

Q. Experimental design :

  • Monitor reaction progress via ¹¹B NMR to track borinic ester intermediates .

What are key medicinal chemistry applications of this compound?

Q. Basic

  • Suzuki-Miyaura cross-couplings : Construct biaryl motifs in drug candidates (e.g., kinase inhibitors) .
  • Protease inhibitor synthesis : Used to prepare α-amino boronic acid derivatives (e.g., bortezomib analogs) via pinacol deprotection .

Functional group compatibility : Tolerates amines, halides, and heterocycles in multi-step sequences .

How to resolve reactivity contradictions between boronic ester derivatives?

Advanced
Contradictions arise from divergent steric/electronic effects or speciation:

  • Chemoselective control : Adjust solvent polarity (e.g., THF/water mixtures) to favor specific boronate equilibria .
  • Additive screening : Lewis acids (e.g., MgCl₂) or crown ethers modulate reactivity in cross-couplings .

Case study : Tertiary esters show higher stability in protodeboronation than primary analogs due to reduced radical accessibility .

What storage conditions ensure long-term stability?

Q. Basic

  • Temperature : Store at 2–8°C under inert atmosphere (Ar/N₂) .
  • Moisture control : Use desiccants (e.g., molecular sieves) to prevent hydrolysis.

Stability data : Shelf life exceeds 12 months when stored in amber vials with PTFE-lined caps .

What computational models explain stereoselectivity in allylboration?

Advanced
DFT studies reveal transition-state puckering in cyclic esters, favoring anti-periplanar geometries. For acyclic esters, steric repulsion between substituents and aldehydes dictates Z/E ratios .

Q. Practical application :

  • Simulate substituent effects (e.g., methyl vs. phenyl) to predict selectivity before synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.